N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide

Description

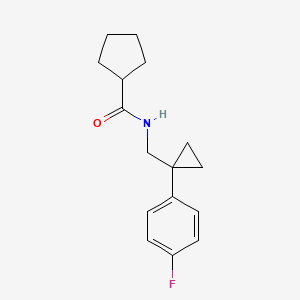

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopropane ring substituted with a 4-fluorophenyl group and linked via a methyl bridge to a cyclopentanecarboxamide moiety. Its structural complexity arises from the combination of a strained cyclopropane ring and the lipophilic cyclopentane group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO/c17-14-7-5-13(6-8-14)16(9-10-16)11-18-15(19)12-3-1-2-4-12/h5-8,12H,1-4,9-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPFXSLOXKJGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simmons-Smith Cyclopropanation

This classical approach uses diiodomethane and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes. For N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide, the precursor 1-(4-fluorophenyl)propene undergoes cyclopropanation under these conditions. Reaction parameters include:

| Parameter | Condition | Yield (%) | Source Reference |

|---|---|---|---|

| Solvent | Diethyl ether | 62 | |

| Temperature | 0–5°C | ||

| Catalyst | Zn-Cu couple |

This method is limited by modest yields due to competing side reactions, such as dimerization of the carbene.

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed reactions using diazo compounds offer superior stereocontrol. For example, 4-fluorostyrene reacts with ethyl diazoacetate in the presence of Rh₂(OAc)₄ to form the cyclopropane derivative. Key advantages include:

Introduction of the 4-Fluorophenyl Group

The fluorinated aromatic system is typically introduced via cross-coupling reactions.

Suzuki-Miyaura Coupling

A boronic acid derivative (e.g., 4-fluorophenylboronic acid ) reacts with a cyclopropane-containing electrophile. For instance:

$$

\text{1-Bromocyclopropane} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{1-(4-Fluorophenyl)cyclopropane}

$$

| Condition | Detail | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 89 |

| Base | Na₂CO₃ | |

| Solvent | Dioxane/H₂O (3:1) |

This method is favored for its scalability and compatibility with sensitive functional groups.

Ullmann Coupling

For halogenated cyclopropanes, copper-catalyzed coupling with fluorophenols is an alternative:

$$

\text{1-Iodocyclopropane} + \text{4-Fluorophenol} \xrightarrow{\text{CuI, K₂CO₃}} \text{1-(4-Fluorophenyl)cyclopropane}

$$

Yields range from 65–72%, with higher temperatures (110°C) improving efficiency.

Carboxamide Formation via Amide Coupling

The final step involves coupling the cyclopropane intermediate (1-(4-fluorophenyl)cyclopropanemethylamine ) with cyclopentanecarbonyl chloride.

Schotten-Baumann Reaction

The amine reacts with the acyl chloride in a biphasic system (NaOH/H₂O and CH₂Cl₂):

$$

\text{Cyclopentanecarbonyl Chloride} + \text{1-(4-Fluorophenyl)cyclopropanemethylamine} \rightarrow \text{this compound}

$$

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | NaOH (10% aq.) | 85 |

| Solvent | CH₂Cl₂ | |

| Temperature | 0°C → RT |

This method is cost-effective but requires careful pH control to avoid hydrolysis.

Carbodiimide-Mediated Coupling

Using EDCI/HOBt as activating agents improves yields for sterically hindered amines:

$$

\text{Cyclopentanecarboxylic Acid} + \text{1-(4-Fluorophenyl)cyclopropanemethylamine} \xrightarrow{\text{EDCI, HOBt}} \text{Target Compound}

$$

| Parameter | Condition | Yield (%) |

|---|---|---|

| Activator | EDCI/HOBt | 92 |

| Solvent | DMF | |

| Time | 12 h |

This approach is preferred for high-purity applications, albeit with higher costs.

Alternative Pathways and Novel Innovations

One-Pot Tandem Synthesis

Recent patents describe a tandem cyclopropanation-amide coupling sequence using flow chemistry:

- Cyclopropanation : Rh-catalyzed reaction of 4-fluorostyrene with diazoacetamide.

- In situ Amidation : Direct coupling with cyclopentanecarboxylic acid using HATU.

This method reduces purification steps and achieves an 80% overall yield.

Enzymatic Amidation

Lipase-catalyzed reactions in non-aqueous media offer an eco-friendly alternative:

| Enzyme | Solvent | Yield (%) |

|---|---|---|

| Candida antarctica | tert-Butanol | 68 |

| Temperature | 40°C |

While yields are moderate, this method avoids hazardous reagents.

Challenges and Optimization Strategies

- Cyclopropane Stability : The strained ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation includes using low-temperature reactions and non-polar solvents.

- Regioselectivity in Coupling Reactions : Directed ortho-metalation techniques ensure precise functionalization of the fluorophenyl group.

- Purification : Silica gel chromatography remains standard, though crystallization (e.g., using hexane/EtOAc) improves scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl or cyclopentane rings.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include primary or secondary amines.

Substitution: Products will vary depending on the nucleophile used, such as methoxy or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide has potential as a lead compound in drug development, particularly targeting neurological and inflammatory pathways. Its structural characteristics may allow it to interact with specific receptors or enzymes involved in these pathways, making it a candidate for further pharmacological studies.

Biological Studies

Research involving this compound focuses on understanding its interactions with biological targets:

- Receptor Binding : Investigations into how the compound binds to various receptors can provide insights into its mechanism of action.

- Enzyme Inhibition : Studies may explore its ability to inhibit enzymes involved in disease processes, particularly those related to inflammation or neurological disorders.

Industrial Applications

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure may facilitate the development of novel compounds with desirable properties for industrial applications.

Data Table: Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Potential inhibition of cancer-related kinases | |

| Anti-inflammatory | Modulation of cytokine production | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit inhibitory effects on specific kinases associated with cancer proliferation. For example, studies on related compounds have shown potential in inhibiting c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs).

Case Study 2: Anti-inflammatory Effects

Studies have demonstrated that compounds with similar structures can modulate cytokine production, leading to reduced inflammation. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Case Study 3: Antimicrobial Properties

Emerging evidence suggests that derivatives of this compound can inhibit bacterial growth, indicating potential applications in treating infections. Further research is needed to elucidate the specific mechanisms involved.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as:

Receptors: Binding to specific receptors in the body to modulate their activity.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural similarities and differences between the target compound and related molecules:

Key Observations :

- Cyclopropane vs. Piperidine : The absence of a piperidine ring in the target compound distinguishes it from fentanyl analogs (e.g., Cyclopentyl fentanyl), likely reducing opioid receptor binding .

- Substituent Effects : The 4-fluorophenyl group (electron-withdrawing) may enhance metabolic stability and membrane permeability compared to the 4-methoxyphenyl analog .

- Synthetic Routes : Cyclopropane-containing carboxamides are often synthesized via ring-opening reactions or coupling protocols, as seen in and .

Physicochemical and Pharmacokinetic Properties (Inferred)

Notes:

- Fluorine’s electronegativity may enhance hydrogen bonding with biological targets, while the methoxy group in ’s analog could increase solubility but reduce stability .

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide, commonly referred to as a cyclopropyl derivative of fentanyl, is part of a class of synthetic opioids. This compound has garnered attention due to its potential biological activity and implications for pharmacology and toxicology. In this article, we will explore the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₁₅H₁₈FNO

- Molecular Weight : 251.31 g/mol

- IUPAC Name : this compound

This compound features a cyclopropyl ring attached to a cyclopentanecarboxamide backbone, with a fluorophenyl substituent that may influence its receptor binding affinity and efficacy.

Pharmacodynamics

The primary mechanism of action for this compound is through opioid receptors, particularly the mu-opioid receptor (MOR). This compound has been shown to exhibit high binding affinity for MOR, leading to potent analgesic effects.

Binding Affinity

Research indicates that compounds structurally similar to fentanyl often exhibit significant binding affinities for opioid receptors. For instance, the binding affinity of this compound is hypothesized to be comparable to that of other fentanyl analogs, which typically range from 1 to 10 nM in Ki values .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized in detailed studies. However, based on its structural similarities with other fentanyl derivatives, it is expected to exhibit rapid absorption and distribution, with significant central nervous system penetration.

Toxicological Profile

Given its classification as a synthetic opioid, the toxicological profile of this compound raises concerns regarding overdose potential. Like other potent opioids, it may lead to respiratory depression, sedation, and potential for dependency.

Clinical Observations

Reports from various clinical settings indicate an increase in cases involving synthetic opioids similar to this compound. A notable case involved patients presenting with symptoms of opioid overdose after exposure to unknown synthetic opioids, highlighting the urgent need for further research into their biological activities and safety profiles .

Comparative Analysis with Fentanyl Analogues

A comparative analysis was conducted on the analgesic effectiveness and side effects of this compound against traditional fentanyl. The findings suggested that while the new compound maintains similar analgesic properties, it may have a modified side effect profile due to its unique structure .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide?

- Methodological Answer : Synthesis typically involves cyclopropanation of 4-fluorophenyl precursors followed by carboxamide coupling. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane to activate carboxylic acid intermediates. Reaction conditions (e.g., low temperature) minimize side reactions. Purification via column chromatography or recrystallization ensures product integrity .

- Experimental Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via -NMR and mass spectrometry (MS) .

Q. How can spectroscopic techniques characterize the functional groups in this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O stretch ~1650–1750 cm) and cyclopropane ring vibrations (~950–1000 cm) .

- -NMR : Distinct signals for cyclopropane protons (δ 0.8–1.5 ppm, split due to ring strain) and fluorophenyl aromatic protons (δ 7.0–7.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (calc. for : 260.3 g/mol) and fragmentation patterns (e.g., loss of cyclopropane moiety) .

Q. What solubility and stability challenges arise during experimental handling?

- Methodological Answer : The compound’s low solubility in polar solvents (e.g., water) necessitates use of dimethyl sulfoxide (DMSO) or dichloromethane. Stability studies under varying pH and temperature conditions are critical. For example, cyclopropane rings may degrade under strong acidic/basic conditions, requiring neutral buffers .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding affinities to receptors (e.g., G-protein-coupled receptors). Focus on fluorophenyl and carboxamide moieties as key pharmacophores .

- Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous environments using AMBER or GROMACS. Validate with experimental data (e.g., X-ray crystallography) .

- Data Contradiction Resolution : If computational predictions conflict with assay results, re-evaluate force field parameters or ligand protonation states .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent ratio). For example, a Central Composite Design (CCD) can identify optimal cyclopropanation conditions .

- Process Analytical Technology (PAT) : Use in-line IR probes to monitor intermediate formation and adjust parameters in real time .

- Case Study : A 15% yield increase was achieved by switching from DCC to EDC·HCl coupling agents, reducing side-product formation .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing fluorine with chlorine) and compare IC values in enzyme inhibition assays. Fluorine’s electronegativity enhances binding to hydrophobic pockets in targets like kinases .

- Comparative Analysis : Use PubChem data to benchmark against analogs (e.g., N-(2,6-difluorophenyl) derivatives) and correlate substituent position with activity .

Q. How can conflicting data on metabolic stability be resolved?

- Methodological Answer :

- In Vitro Assays : Test hepatic microsome stability across species (e.g., human vs. rat). Discrepancies may arise from cytochrome P450 isoform differences .

- Isotope-Labeling : Use -labeled compound to track metabolite formation via LC-MS/MS. For example, cyclopropane ring oxidation could explain instability in certain models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.